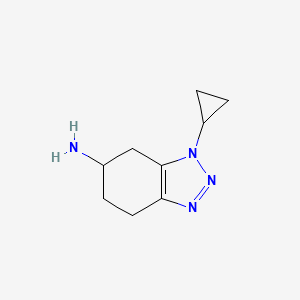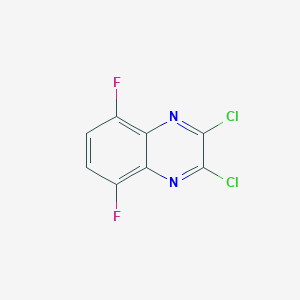
2,3-Dichloro-5,8-difluoroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5,8-difluoroquinoxaline is a heterocyclic organic compound with the molecular formula C₈H₂Cl₂F₂N₂ It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms and two fluorine atoms at specific positions on the quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,8-difluoroquinoxaline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloroquinoxaline with fluorinating agents. The reaction conditions often include the use of solvents such as acetic acid and heating to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions
2,3-Dichloro-5,8-difluoroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and indoles.
Oxidation and Reduction: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with indoles can yield indole-substituted quinoxalines .
科学研究应用
2,3-Dichloro-5,8-difluoroquinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,3-Dichloro-5,8-difluoroquinoxaline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and targets depend on the specific application and the nature of the derivatives used .
相似化合物的比较
Similar Compounds
2,3-Dichloroquinoxaline: Lacks the fluorine atoms, which can affect its reactivity and applications.
2,3-Difluoroquinoxaline:
Uniqueness
2,3-Dichloro-5,8-difluoroquinoxaline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. These properties make it a versatile compound for various chemical transformations and applications in research and industry .
属性
分子式 |
C8H2Cl2F2N2 |
|---|---|
分子量 |
235.01 g/mol |
IUPAC 名称 |
2,3-dichloro-5,8-difluoroquinoxaline |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-8(10)14-6-4(12)2-1-3(11)5(6)13-7/h1-2H |
InChI 键 |
JVGBAEQQUFAZRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1F)N=C(C(=N2)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
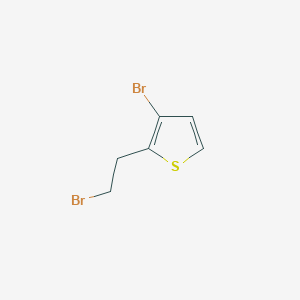
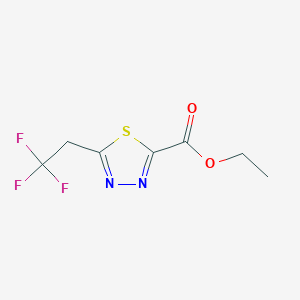
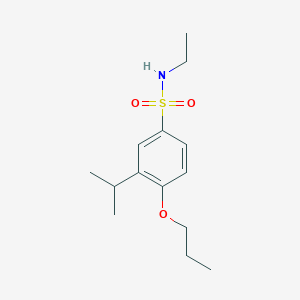

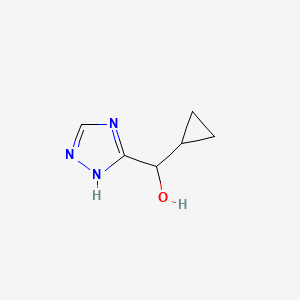
![1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)
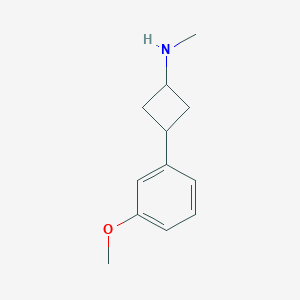
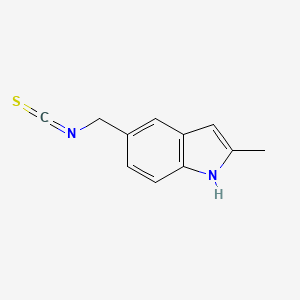
![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)
![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)
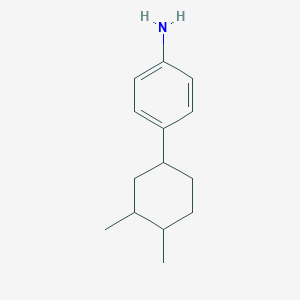
![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)
